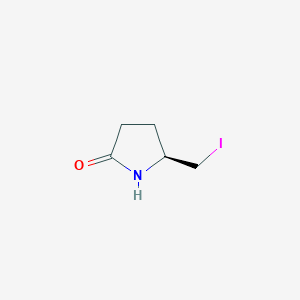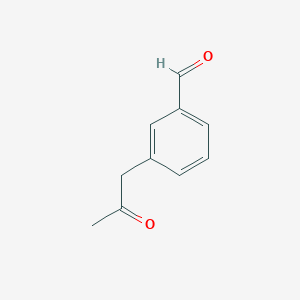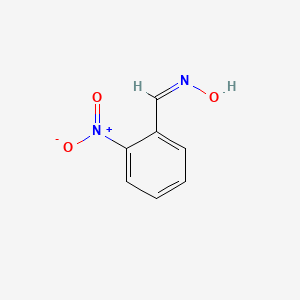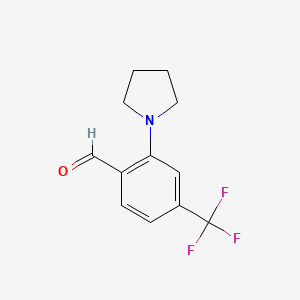
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of complex compounds : 2-(pyrrol-1-yl)benzaldehydes are used in synthesizing 9-arylamino-9H-pyrrolo[1,2-a]indoles and (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles, which are complex organic compounds with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2007).
Anticancer Drug Research : 4-(pyrrolidin-1-ylmethyl)benzaldehyde serves as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Catalysis : Pyrrolidine is an efficient catalyst in synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives in aqueous ethanol media, highlighting its role in facilitating chemical reactions (Ingle et al., 2022).
Lewis Acid Catalysis : Lewis acid-catalyzed reactions of 2-(1-pyrrolyl)benzaldehyde with isocyanides yield 4-alkyl(aryl)aminopyrrolo[1,2-a]quinolin-5-ol, demonstrating its use in producing heterocyclic compounds (Kobayashi et al., 2002).
Chiral Ligand Synthesis : Pyrrolidine-based amino alcohols can act as chiral ligands in enantioselective alkylation of benzaldehyde, important for producing optically active compounds (Gonsalves et al., 2003).
Stereoselective Reactions : The enantioface-differentiating addition of butyllithium to benzaldehyde using a pyrrolidine derivative as a chiral ligand achieved high optical purity, significant in stereochemistry (Soai & Mukaiyama, 1978).
Synthesis of Quinoline Derivatives : The synthesis of 4,5-diaminopyrrolo[1,2-a]quinoline derivatives via a Lewis acid catalyzed reaction of 2-(pyrrol-1-yl)benzaldimines with isocyanides shows its utility in producing quinoline derivatives, which are useful in medicinal chemistry (Kobayashi et al., 2007).
Synthesis of Spiroindolenines : A method for synthesizing spiroindolenines from 2-substituted indoles and 2-(pyrrolidin-1-yl)benzaldehydes shows its application in creating complex molecular structures (Wang et al., 2015).
X-ray Diffraction and NMR Studies : The stereochemistry and structure of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde were determined using X-ray diffraction and NMR spectroscopy, demonstrating its utility in structural chemistry (Neszmélyi et al., 1991).
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-4-3-9(8-17)11(7-10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTZMZPCTMQJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

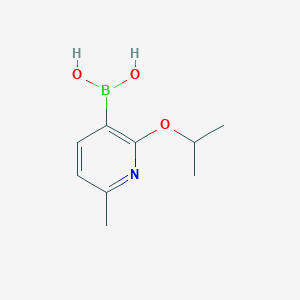
![[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid](/img/structure/B8120799.png)
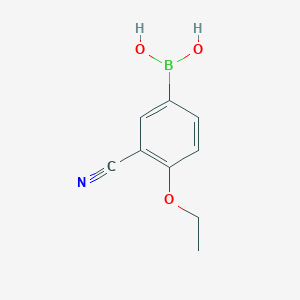

![[(2R,3R,5R)-3,5,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B8120829.png)
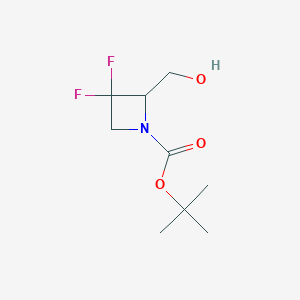
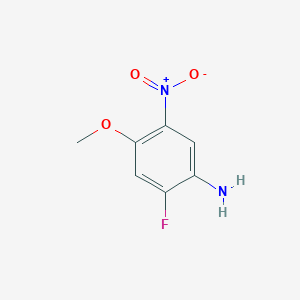
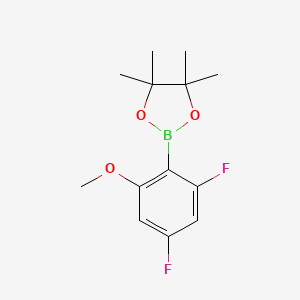
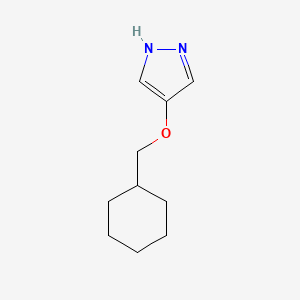
![5-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B8120869.png)
